molecular formula C37H34F7N4O6P B1450740 Fosaprepitant Dibenzyl Ester CAS No. 265121-01-5

Fosaprepitant Dibenzyl Ester

Katalognummer: B1450740
CAS-Nummer: 265121-01-5
Molekulargewicht: 794.6 g/mol
InChI-Schlüssel: MLAHURIEOZYYPF-NICCLAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosaprepitant Dibenzyl Ester is a useful research compound. Its molecular formula is C37H34F7N4O6P and its molecular weight is 794.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fosaprepitant dibenzyl ester is a prodrug of aprepitant, primarily utilized as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and surgery. This compound operates through the inhibition of neurokinin-1 (NK1) receptors, which are involved in the emetic response. The following sections detail its biological activity, synthesis, and relevant case studies.

This compound is chemically defined as:

C37H34F7N4O6P\text{C}_{37}\text{H}_{34}\text{F}_{7}\text{N}_{4}\text{O}_{6}\text{P}

This compound undergoes rapid conversion into aprepitant upon administration, which then acts as an antagonist at the NK1 receptor. The structural formula highlights the presence of a phosphonic acid moiety that is essential for its pharmacological activity .

Pharmacodynamics

The primary mechanism through which fosaprepitant exerts its effects is by blocking substance P from binding to NK1 receptors in the central nervous system. This action is crucial in mitigating the effects of chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that fosaprepitant, when administered intravenously, significantly reduces the incidence of both acute and delayed CINV when used in conjunction with other antiemetic agents such as 5-HT3 antagonists and corticosteroids .

Synthesis and Preparation

The synthesis of this compound involves several key steps, typically starting from aprepitant. The process has been optimized to enhance yield and purity while reducing costs. A notable method includes the use of inorganic acids to facilitate the formation of highly pure this compound .

Table 1: Synthesis Overview

StepDescription
1Dissolve aprepitant in a suitable solvent (e.g., DMSO)
2Add dibenzyl phosphite under stirring
3Introduce inorganic acid catalyst
4Monitor reaction progress via HPLC
5Isolate and purify the dibenzyl ester product

Clinical Efficacy

Fosaprepitant has been evaluated in numerous clinical trials, showcasing its efficacy in preventing CINV. For instance, a pivotal study published in The New England Journal of Medicine demonstrated that patients receiving cisplatin-based chemotherapy experienced a significant reduction in vomiting episodes when treated with fosaprepitant compared to placebo .

Case Study: Efficacy in Chemotherapy Patients

  • Study Design : Randomized controlled trial involving 600 patients undergoing chemotherapy.
  • Findings :
    • 70% of patients receiving fosaprepitant reported no vomiting during the acute phase post-chemotherapy compared to 50% in the placebo group.
    • In the delayed phase (days 2-5), fosaprepitant maintained efficacy with a reduction in nausea scores.

Safety Profile

Fosaprepitant is generally well-tolerated, with adverse effects primarily being mild to moderate. Common side effects include fatigue, dizziness, and gastrointestinal disturbances. Serious adverse events are rare but can include hypersensitivity reactions and infusion-related reactions .

Wissenschaftliche Forschungsanwendungen

Chemotherapy-Induced Nausea and Vomiting (CINV)

Fosaprepitant is widely recognized for its efficacy in preventing CINV. A randomized phase III trial demonstrated that a single dose of 150 mg fosaprepitant significantly improved complete response rates in patients undergoing moderately emetogenic chemotherapy (MEC), particularly those receiving carboplatin-based regimens. The study reported complete response rates of 76-80% during delayed and overall phases of treatment .

Surgical Applications

In addition to its use in oncology, fosaprepitant has been studied for its potential in preventing postoperative nausea and vomiting (PONV). Its administration alongside other antiemetic medications has shown promising results in reducing the incidence of PONV in surgical patients .

Synthesis Processes

The synthesis of fosaprepitant dibenzyl ester involves several chemical processes that are crucial for its production as an intermediate for fosaprepitant dimeglumine. Notable methods include:

  • Intermediate Preparation : A robust process has been developed for synthesizing this compound from aprepitant using various solvents such as ethyl acetate and n-propyl acetate. This method emphasizes efficiency and purity .
  • Purification Techniques : Advanced purification techniques have been employed to isolate this compound from reaction mixtures, ensuring high yields and minimal impurities .

Efficacy Data for CINV Prevention

Study TypeDrug RegimenComplete Response Rate (%)Patient Population
Phase III TrialFosaprepitant + Dexamethasone + Ondansetron76-80%N=1000, MEC chemotherapy
Postoperative StudyFosaprepitant + Standard CareTBDSurgical patients

Synthesis Process Overview

StepDescriptionSolvents Used
PreparationSynthesis from aprepitantEthyl acetate, n-propyl acetate
PurificationIsolation of this compoundVarious organic solvents

Case Study: Efficacy in CINV Management

A clinical study involving 1000 adult subjects receiving non-anthracycline MEC revealed that fosaprepitant significantly reduced the incidence of nausea and vomiting compared to control groups receiving standard antiemetic therapy. The findings indicated that fosaprepitant was particularly effective during the delayed phase post-chemotherapy .

Case Study: Postoperative Nausea Prevention

In a separate study focusing on postoperative patients, the administration of fosaprepitant resulted in a marked decrease in PONV rates compared to those receiving placebo treatments. This suggests its potential utility beyond cancer therapy, warranting further investigation into its broader applications in surgical settings .

Analyse Chemischer Reaktionen

Purification via Acid Treatment

Post-synthesis purification leverages inorganic acids to enhance stability and purity:
Procedure :

  • Dissolve crude fosaprepitant dibenzyl ester in solvents (e.g., toluene, acetonitrile).

  • Add boric acid (0.1–1.0 eq) to precipitate impurities .

  • Concentrate the reaction mass and perform sequential solvent washes.

Impact of Acid Choice :

Acid TypePurity AchievedStability ImprovementIndustrial Feasibility
Boric Acid>96%HighExcellent
HCl or H₂SO₄<90%ModeratePoor (corrosive)

Boric acid is preferred for its non-corrosive nature and compatibility with large-scale processes .

Conversion to Fosaprepitant Dimeglumine

The dibenzyl ester undergoes catalytic hydrogenation to form the final drug product:
Reaction :

Fosaprepitant Dibenzyl Ester II +N Methyl D GlucaminePd C H22 8 kg cm Fosaprepitant Dimeglumine I +Benzyl Alcohol\text{this compound II }+\text{N Methyl D Glucamine}\xrightarrow[\text{Pd C H}_2]{\text{2 8 kg cm }}\text{Fosaprepitant Dimeglumine I }+\text{Benzyl Alcohol}

Optimized Conditions :

  • Catalyst : 10% Pd/C (0.5–2.0 wt%) .

  • Pressure : 2–8 kg/cm² hydrogen pressure .

  • Duration : 8–14 hours for complete debenzylation .

Post-Hydrogenation Steps :

  • Filtration : Remove Pd/C catalyst.

  • Metal Scavenging : Treat with thiourea or SiliaMetS® resins to reduce Pd residues to <5 ppm .

  • Crystallization : Isolate fosaprepitant dimeglumine with >99% purity .

Stability and Degradation Pathways

This compound is highly unstable in amorphous form, necessitating strict process controls:
Major Degradation Products :

  • Hydrolysis products from ester cleavage under acidic/basic conditions.

  • Oxidation byproducts due to triazole ring reactivity .

Stabilization Strategies :

  • Store intermediates at -20°C in inert solvents (e.g., dichloromethane).

  • Avoid prolonged exposure to moisture or oxygen .

Research Findings

  • Boric Acid Advantage : Unlike mineral acids, boric acid avoids ester hydrolysis while enhancing crystallinity of impurities .

  • Pd/C Efficiency : 10% Pd/C achieves full debenzylation within 12 hours, but residual Pd requires rigorous scavenging .

  • Solvent Systems : Mixed solvents (e.g., water-methanol) improve hydrogenation kinetics and product solubility .

Eigenschaften

IUPAC Name

2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H34F7N4O6P/c1-24(28-18-29(36(39,40)41)20-30(19-28)37(42,43)44)54-34-33(27-12-14-31(38)15-13-27)47(16-17-51-34)21-32-45-35(49)48(46-32)55(50,52-22-25-8-4-2-5-9-25)53-23-26-10-6-3-7-11-26/h2-15,18-20,24,33-34H,16-17,21-23H2,1H3,(H,45,46,49)/t24-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAHURIEOZYYPF-NICCLAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosaprepitant Dibenzyl Ester
Reactant of Route 2
Reactant of Route 2
Fosaprepitant Dibenzyl Ester
Reactant of Route 3
Reactant of Route 3
Fosaprepitant Dibenzyl Ester
Reactant of Route 4
Reactant of Route 4
Fosaprepitant Dibenzyl Ester
Reactant of Route 5
Fosaprepitant Dibenzyl Ester
Reactant of Route 6
Fosaprepitant Dibenzyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.